Benzamide, 3-amino-2,5-dichloro-
Description
It features a benzamide backbone substituted with amino (-NH₂) and chlorine (-Cl) groups at positions 3, 2, and 5, respectively.
Properties
CAS No. |
2280-93-5 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
3-amino-2,5-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H2,11,12) |
InChI Key |
JRYAPKWXBNUCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-Amino-3,5-Dichlorobenzamide
Functional Group Variants: 3-Amino-2,5-Dichlorobenzoic Acid (Chloramben)
N-Substituted Derivatives: 4-Amino-3,5-Dichloro-N-Cyclopropyl-Benzamide
Ester vs. Amide: Methyl 3-Amino-2,5-Dichlorobenzoate
- Structure : Methyl ester of Chloramben (CAS 7286-84-2) .
- Physical Properties: Water Solubility: 0.12 g/L . Melting Point: Not explicitly reported, but esters generally have lower melting points than amides.
- Functional Group Impact : Esters are more hydrolytically labile than amides, affecting environmental persistence .
Data Tables
Table 1: Structural and Physical Properties of 3-Amino-2,5-Dichlorobenzamide and Analogues
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Solubility (g/L) | Key Applications |
|---|---|---|---|---|---|
| 3-Amino-2,5-dichlorobenzamide | C₇H₆Cl₂N₂O | 3-NH₂, 2-Cl, 5-Cl | Not reported | Not reported | Research intermediate |
| 2-Amino-3,5-dichlorobenzamide | C₇H₆Cl₂N₂O | 2-NH₂, 3-Cl, 5-Cl | 162.5 | 1.700 (rt) | Not specified |
| 3-Amino-2,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 3-NH₂, 2-Cl, 5-Cl, -COOH | 201–202 | 0.12 (methyl ester) | Herbicide |
| Methyl 3-amino-2,5-dichlorobenzoate | C₈H₇Cl₂NO₂ | 3-NH₂, 2-Cl, 5-Cl, -COOCH₃ | Not reported | 0.12 | Herbicide derivative |
Table 2: Substituent Effects on Key Properties
Research Findings and Implications
- Synthesis: Limited data exist for 3-amino-2,5-dichlorobenzamide, but related compounds like Rip-B () are synthesized via amine-acid coupling, suggesting analogous routes .
- Environmental Impact : Chloramben is listed in toxic release inventories , but the amide’s environmental behavior remains unstudied.
- Biological Activity : The amide group may reduce herbicidal activity compared to the carboxylic acid form due to decreased acidity and membrane interaction .
Q & A
Basic: What synthetic routes are recommended for preparing 3-amino-2,5-dichloro-benzamide in academic research?
Methodological Answer:
A common approach involves starting with 3-amino-2,5-dichlorobenzoic acid (CAS 133-90-4, Chloramben) . The synthesis typically proceeds via esterification (e.g., methyl or ethyl ester formation using thionyl chloride or DCC coupling) followed by amidation. For example:
Esterification : React 3-amino-2,5-dichlorobenzoic acid with ethanol or methanol in the presence of a catalyst like sulfuric acid to form the ester intermediate (e.g., ethyl 3-amino-2,5-dichlorobenzoate) .
Amidation : Treat the ester with ammonia or a primary amine under reflux conditions. Alternatively, use Schotten-Baumann conditions (benzoyl chloride and ammonia in a biphasic system) to introduce the amide group .
Validate purity via HPLC or TLC, and confirm the structure using NMR and mass spectrometry.
Basic: What analytical techniques are essential for characterizing 3-amino-2,5-dichloro-benzamide?
Methodological Answer:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H]⁺ for C₇H₅Cl₂N₂O should appear at m/z 206.03 .
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
Advanced: How do substituent positions affect the crystal packing and hydrogen-bonding networks in dichlorobenzamide derivatives?
Methodological Answer:
Substituent positions significantly influence molecular conformation and intermolecular interactions. For example:
- Crystallographic Analysis : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL to determine dihedral angles between aromatic rings. In N-(3,5-dichlorophenyl)benzamide derivatives, the trans conformation of the H–N–C=O group promotes N–H⋯O hydrogen bonding, forming infinite chains along the c-axis .
- Substituent Effects : Compare with analogs like 2,6-dichlorobenzamide (CAS 2008-58-4). Ortho-chloro substituents increase steric hindrance, altering torsion angles and reducing packing efficiency .
Advanced: How can researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm assignments. For example, use HSQC to correlate NH protons with adjacent carbons .
Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation of the amide group) .
Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Advanced: What computational methods are suitable for predicting the reactivity and electronic properties of 3-amino-2,5-dichloro-benzamide?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the NH₂ and Cl groups may form hydrogen bonds or halogen interactions in binding pockets .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior .
Advanced: How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol/water mixtures) solvents for slow evaporation.
- Temperature Control : Use gradient cooling (e.g., 4°C to room temperature) to promote nucleation.
- Additives : Introduce co-solvents like hexane or ethyl acetate to reduce solubility. For halogen-rich compounds, iodine vapor diffusion may enhance crystal quality .
- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. Process data with SHELX suite (SHELXD for solution, SHELXL for refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
